molecular formula C₁₈H₁₉N₅ B1156711 Ruxolitinib-alkyne

Ruxolitinib-alkyne

Cat. No.: B1156711
M. Wt: 305.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ruxolitinib-alkyne is a useful research compound. Its molecular formula is C₁₈H₁₉N₅ and its molecular weight is 305.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Sensing

Recent studies have demonstrated the use of ruxolitinib in electrochemical sensors for detecting low concentrations in biological samples. A modified carbon paste electrode demonstrated high sensitivity to ruxolitinib, with a detection limit of 0.005 μM, showcasing potential for monitoring drug levels in clinical settings .

Parameter Value
Detection Range0.01 - 1.0 μM
Limit of Detection0.005 μM
Sample TypesHuman urine, pharmaceuticals

Pharmacokinetics in HIV Patients

Ruxolitinib's pharmacokinetics have been studied in HIV-positive individuals, revealing variations in drug clearance based on concurrent antiretroviral therapy regimens. The study indicated that integrase inhibitor-based regimens may be preferable when administering ruxolitinib due to lower variability in plasma exposure compared to efavirenz-based regimens .

Regimen Type Clearance (L/hr)
Efavirenz22.5
Integrase Inhibitor12.9

Alkyne-Tag Raman Imaging

The application of alkyne-tag Raman imaging (ATRI) allows researchers to visualize biological processes at the molecular level without interference from cellular components. This technique has been utilized to track ruxolitinib’s localization within cells, enhancing our understanding of its biological effects .

Case Study 1: Graft-versus-Host Disease

Ruxolitinib has been approved for treating acute steroid-refractory graft-versus-host disease (SR-aGVHD). Clinical trials have shown rapid responses in both adult and pediatric populations, indicating its effectiveness in managing severe immune dysregulation .

Case Study 2: Drug Resistance in Cancer

Research involving alkyne-containing pyrazolopyrimidines has shown promise against Bcr-Abl T315I mutations associated with chronic myelogenous leukemia (CML). These compounds demonstrated potent inhibition capabilities, suggesting that modifications like alkyne linkers can enhance therapeutic efficacy against resistant cancer forms .

Properties

Molecular Formula

C₁₈H₁₉N₅

Molecular Weight

305.38

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.